molecular formula C9H6F3IO2 B3043930 Methyl 4-iodo-2-(trifluoromethyl)benzoate CAS No. 954815-14-6

Methyl 4-iodo-2-(trifluoromethyl)benzoate

Cat. No.: B3043930
CAS No.: 954815-14-6
M. Wt: 330.04 g/mol
InChI Key: MMYSUYRBHLSUIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-iodo-2-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C9H6F3IO2 and its molecular weight is 330.04 g/mol. The purity is usually 95%.
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Scientific Research Applications

Trifluoromethoxylation Reagent in Synthetic Chemistry

Trifluoromethyl benzoate, a variant of Methyl 4-iodo-2-(trifluoromethyl)benzoate, has been developed as a trifluoromethoxylation reagent, offering a versatile tool in synthetic chemistry. It's used in a range of reactions including trifluoromethoxylation-halogenation of arynes, nucleophilic substitution of alkyl (pseudo)halides, cross-coupling with aryl stannanes, and asymmetric difunctionalization of alkenes. Its stability at room temperature and compatibility with various organic substrates underscore its utility in synthesizing complex molecules (Zhou et al., 2018).

Interaction with Sulfur Tetrafluoride

Research on the interaction of derivatives of this compound with sulfur tetrafluoride revealed intriguing reactivity patterns. These studies not only advance our understanding of complex chemical interactions but also pave the way for the synthesis of novel fluorine-containing compounds, like methyl 3,4-bis(pentafluoroethoxy)benzoate, which demonstrates the compound's potential in creating new molecular structures (Gaidarzhy et al., 2020).

Acaricide Application

This compound derivatives have been noted for their use in agriculture, particularly as acaricides. For instance, methyl 5-chloro-2-{[(trifluoromethyl)­sulfonyl]amino}benzoate, commonly known as amidoflumet, is a notable compound in this class. Its structural configuration, characterized by specific orientations of side chains and intramolecular hydrogen bonds, contributes to its effectiveness in pest control (Kimura & Hourai, 2005).

Synthesis and Application in Organic Chemistry

This compound and its derivatives serve as key intermediates or reactants in organic synthesis. They are involved in a variety of chemical transformations, contributing to the synthesis of bioactive molecules with diverse pharmacological properties. Their role in forming complex molecular architectures, facilitating various chemical reactions, and acting as scaffolds in drug development highlights their significance in the field of medicinal chemistry and pharmaceutical development (Farooq & Ngaini, 2019).

Properties

IUPAC Name

methyl 4-iodo-2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3IO2/c1-15-8(14)6-3-2-5(13)4-7(6)9(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYSUYRBHLSUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 4-amino-2-(trifluoromethyl)benzoate (˜22 mmol), was dissolved in THF (100 mL) and the mixture was sparged with nitrogen for 15 minutes. Copper (I) iodide (4.14 g, 21.8 mmol) and diiodomethane (8.8 mL, 109 mmol) were added followed by isoamyl nitrite (8.8 mL, 66.2 mmol) and the mixture was stirred at reflux for 4 h. The mixture was cooled to ambient temperature and then was partitioned between ethyl acetate and 1N hydrochloric acid. The aqueous portion was extracted with ethyl acetate (2×). The combined organic portion was washed sequentially with 1:1 saturated sodium bicarbonate solution: 1 M sodium thiosulfate (2×) and brine, dried over sodium sulfate, then filtered and concentrated to provide a brown oil which was purified by column chromatography (silica gel, 2-40% dichloromethane in hexanes) to afford methyl 4-iodo-2-(trifluoromethyl)benzoate (5.42 g, 16.4 mmol, ˜75% yield over 2 steps) as a pale yellow oil. 1H NMR (400 MHz, CDCl3): δ 8.08 (s, 1H), 7.97 (dd, 1H), 7.52 (d, 1H), 3.93 (s, 3H); GCMS for C9H6F3IO2: 330 (M+).
Quantity
22 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step Two
Quantity
8.8 mL
Type
reactant
Reaction Step Three
Name
Copper (I) iodide
Quantity
4.14 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.